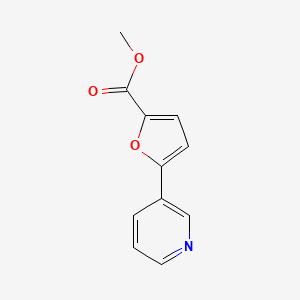

Methyl 5-(pyridin-3-yl)furan-2-carboxylate

Description

The exact mass of the compound Methyl 5-(pyridin-3-yl)furan-2-carboxylate is 203.058243149 g/mol and the complexity rating of the compound is 232. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 5-(pyridin-3-yl)furan-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-(pyridin-3-yl)furan-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-pyridin-3-ylfuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-14-11(13)10-5-4-9(15-10)8-3-2-6-12-7-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOCFXXHLTCCXEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40806528 | |

| Record name | Methyl 5-(pyridin-3-yl)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40806528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62642-13-1 | |

| Record name | Methyl 5-(3-pyridinyl)-2-furancarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62642-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-(pyridin-3-yl)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40806528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 5-(pyridin-3-yl)furan-2-carboxylate chemical properties

[1]

Executive Summary

Methyl 5-(pyridin-3-yl)furan-2-carboxylate (CAS 62642-13-1) is a heterocyclic biaryl ester serving as a critical intermediate in the synthesis of bioactive small molecules. Characterized by a furan core substituted with a methyl ester at the C2 position and a pyridine ring at the C5 position, this compound integrates the lipophilicity of the furan scaffold with the hydrogen-bond accepting capability of the pyridine nitrogen. It is widely utilized in medicinal chemistry as a precursor for kinase inhibitors, antimycobacterial agents, and ligands for coordination chemistry.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

Identification

| Parameter | Detail |

| IUPAC Name | Methyl 5-(pyridin-3-yl)furan-2-carboxylate |

| CAS Number | 62642-13-1 |

| Molecular Formula | C₁₁H₉NO₃ |

| Molecular Weight | 203.19 g/mol |

| SMILES | COC(=O)C1=CC=C(O1)C2=CN=CC=C2 |

| InChI Key | HOCFXXHLTCCXEK-UHFFFAOYSA-N |

Physicochemical Profile

The following properties dictate the handling and formulation strategies for this compound.

| Property | Value / Description | Note |

| Physical State | Solid | Typically off-white to pale yellow crystalline powder. |

| Melting Point | 105–115 °C (Predicted) | Based on structural analogs (e.g., phenyl-furan esters). |

| Solubility | Soluble in DMSO, DCM, EtOAc, MeOH.[1] | Low aqueous solubility; requires organic co-solvents for biological assays. |

| LogP | ~1.39 | Moderate lipophilicity; suitable for oral bioavailability optimization. |

| pKa (Pyridine N) | ~4.5–5.0 | The pyridine nitrogen is weakly basic; protonates in acidic media (pH < 4). |

| H-Bond Acceptors | 4 | Ester carbonyl (1), Ester oxygen (1), Furan oxygen (1), Pyridine nitrogen (1). |

Synthetic Methodology

The most robust route to Methyl 5-(pyridin-3-yl)furan-2-carboxylate is the Suzuki-Miyaura Cross-Coupling reaction. This pathway is preferred over Stille coupling (toxicity of tin) or Negishi coupling (moisture sensitivity) due to its high functional group tolerance and scalability.

Protocol: Palladium-Catalyzed Cross-Coupling

Reaction Scheme:

Methyl 5-bromofuran-2-carboxylate + Pyridin-3-ylboronic acid

Reagents & Materials:

-

Substrate A: Methyl 5-bromofuran-2-carboxylate (1.0 equiv)

-

Substrate B: Pyridin-3-ylboronic acid (1.2 equiv)

-

Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)

-

Base: Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (2.0 equiv)

-

Solvent System: 1,2-Dimethoxyethane (DME) / Water (4:1 v/v) or Toluene / Ethanol / Water (4:1:1 v/v). Note: Water is essential to dissolve the inorganic base and facilitate the transmetallation step.

Step-by-Step Workflow:

-

Inertion: Charge a reaction flask with Substrate A, Substrate B, and Base. Evacuate and backfill with Nitrogen or Argon (3 cycles) to remove oxygen, which degrades the Pd(0) catalyst.

-

Solvation: Add the degassed solvent mixture via syringe.

-

Catalyst Addition: Add Pd(PPh₃)₄ quickly under a positive pressure of inert gas.

-

Heating: Heat the mixture to reflux (approx. 85–90 °C) for 12–16 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc in Hexanes) or LC-MS.

-

Work-up:

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (EtOAc) and water.

-

Separate phases. Extract the aqueous layer twice with EtOAc.

-

Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

-

Purification: Purify the crude residue via flash column chromatography on silica gel.

-

Gradient: 0% → 40% EtOAc in Hexanes.

-

Observation: The product typically elutes as a UV-active band; the pyridine ring makes it stain positive with Dragendorff’s reagent.

-

Synthesis Pathway Diagram

Caption: Suzuki-Miyaura coupling pathway utilizing a Pd(0) cycle to form the biaryl C-C bond.

Reactivity & Transformations

This molecule possesses three distinct reactive centers: the Ester , the Pyridine Nitrogen , and the Furan Ring .

Ester Functionality (C2 Position)

The methyl ester is the primary handle for derivatization.

-

Hydrolysis: Treatment with LiOH in THF/Water yields the corresponding carboxylic acid (5-(pyridin-3-yl)furan-2-carboxylic acid), a precursor for amide coupling.

-

Aminolysis: Direct reaction with amines (often catalyzed by TBD or using AlMe₃) yields amides.

-

Reduction: LiAlH₄ or DIBAL-H reduction yields the primary alcohol (5-(pyridin-3-yl)furan-2-yl)methanol.

Pyridine Nitrogen (C3' Position)

-

Salt Formation: Readily forms crystalline salts with HCl or methanesulfonic acid, increasing water solubility.

-

N-Oxidation: Reaction with m-CPBA yields the N-oxide, modifying the electronic properties and metabolic stability.

-

Coordination: Acts as a monodentate ligand for metal complexes (e.g., Ru, Ir) in catalysis research.

Furan Ring Stability[4]

-

Electrophilic Substitution: The furan ring is electron-rich but deactivated by the electron-withdrawing ester and pyridine groups. Electrophilic attack (e.g., bromination) is difficult and regioselectivity is poor; it typically occurs at the C3 or C4 positions if forced.

-

Oxidation Sensitivity: The furan ring can undergo oxidative ring opening under harsh conditions (e.g., singlet oxygen or strong acid/oxidant combinations), yielding dicarbonyl species.

Reactivity Logic Map

Caption: Divergent synthesis pathways from the core scaffold: Ester modifications (Red arrows) and Pyridine modifications (Green arrows).

Applications in Drug Discovery

This scaffold acts as a bioisostere for biphenyl or phenyl-pyridine systems. The furan oxygen acts as a weak hydrogen bond acceptor, potentially interacting with specific residues in protein binding pockets (e.g., kinase hinge regions).

-

Kinase Inhibition: The pyridine nitrogen often mimics the adenine N1 of ATP, forming a critical hydrogen bond with the hinge region of kinases.

-

Antimycobacterial Agents: Analogs of 5-aryl-2-furoates have shown activity against Mycobacterium tuberculosis by targeting iron acquisition pathways (e.g., MbtI inhibitors).

-

Fragment-Based Drug Design (FBDD): Due to its low molecular weight (<250 Da) and defined geometry, it serves as an excellent fragment for screening libraries.

Safety & Handling (SDS Summary)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store in a cool, dry place (2–8 °C recommended for long term). Keep container tightly closed to prevent hydrolysis of the ester by atmospheric moisture.

-

Disposal: Dispose of as hazardous chemical waste. Do not discharge into drains.

References

-

Fluorochem. Methyl 5-(pyridin-3-yl)furan-2-carboxylate Product Sheet. Accessed 2024. Link

-

Sigma-Aldrich. Suzuki-Miyaura Cross-Coupling Reaction Protocols. Link

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

MDPI. Synthesis and Antimycobacterial Activity of 5-Phenyl-furan-2-carboxylic Acid Derivatives. (Contextual analog data). Link

Methyl 5-(pyridin-3-yl)furan-2-carboxylate structure elucidation

Executive Summary

This guide details the structural characterization of Methyl 5-(pyridin-3-yl)furan-2-carboxylate (CAS: N/A for specific isomer, generic class 5-aryl-2-furoates). This scaffold represents a critical pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors and anti-infective agents where the biaryl ether linkage is replaced by a heteroaryl-heteroaryl bond to improve metabolic stability.

The elucidation strategy employs a self-validating workflow combining High-Resolution Mass Spectrometry (HRMS), 1D Nuclear Magnetic Resonance (

Synthetic Context & Regiochemistry

To understand the impurity profile and expected structure, one must recognize the synthetic origin. The most robust route is the Suzuki-Miyaura cross-coupling of methyl 5-bromofuran-2-carboxylate with pyridin-3-ylboronic acid.

Critical Quality Attribute (CQA): The primary structural risk is regioisomerism (e.g., coupling at the 4-position of furan) or protodeboronation of the pyridine coupling partner.

Figure 1: Synthetic Pathway & Workup Logic

Caption: Figure 1. Palladium-catalyzed cross-coupling workflow establishing the regiochemical origin of the biaryl system.

Analytical Strategy: The "Triad of Proof"

The confirmation of structure relies on three pillars of evidence.

Pillar 1: Mass Spectrometry (Molecular Formula)

-

Technique: ESI-TOF (Electrospray Ionization - Time of Flight).

-

Theoretical Mass:

= 203.0582 amu. -

Target Ion:

= 204.0655. -

Validation: The presence of the Nitrogen atom dictates an even molecular weight (Nitrogen Rule), resulting in an odd

m/z.

Pillar 2: H NMR (Proton Environment)

The molecule possesses three distinct spin systems:

-

Methyl Ester: A diagnostic singlet integrating to 3H.[1]

-

Furan Ring: An AX system (two doublets) with a characteristic coupling constant (

Hz). -

Pyridine Ring: A 4-spin system showing specific splitting patterns (d, dd, dt, s).

Pillar 3: 2D NMR (Connectivity)

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the "smoking gun." We must observe a correlation between the furan proton (H-4) and the pyridine carbon (C-3') to prove the two rings are linked.

Detailed Structural Assignment

H NMR Data (Simulated in DMSO- )

Solvent Choice: DMSO-

| Position | Type | Shift ( | Multiplicity | Assignment Logic | |

| Py-2' | Ar-H | 9.05 | Singlet (br) | - | Most deshielded; flanked by N and Furan ring. |

| Py-6' | Ar-H | 8.62 | Doublet | 4.8 | |

| Py-4' | Ar-H | 8.25 | dt | 8.0, 1.8 | |

| Py-5' | Ar-H | 7.55 | dd | 8.0, 4.8 | |

| Fu-3 | Ar-H | 7.45 | Doublet | 3.6 | |

| Fu-4 | Ar-H | 7.20 | Doublet | 3.6 | |

| OMe | CH | 3.88 | Singlet | - | Methyl ester characteristic peak. |

HMBC Connectivity Map

The following diagram visualizes the critical long-range (

Caption: Figure 2. HMBC Correlations. Red arrows indicate observed heteronuclear long-range couplings verifying the biaryl bond.

Experimental Protocols

Protocol A: Sample Preparation for NMR

-

Mass: Weigh 5–10 mg of the purified solid.

-

Solvent: Add 600

L of DMSO--

Note: Ensure the solvent contains 0.03% TMS (Tetramethylsilane) for internal referencing (

ppm).

-

-

Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube to prevent line broadening due to particulates.

-

Acquisition:

-

Run

H NMR (min 16 scans) with a relaxation delay ( -

Run HMBC optimized for

Hz (long range).

-

Protocol B: LC-MS Verification

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8

m). -

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 5 minutes.

-

Detection: UV at 254 nm (aromatic) and 280 nm (furan/pyridine conjugation).

-

Success Criteria: Single peak >98% area purity with extracted ion chromatogram (EIC) matching m/z 204.07.

References

-

Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition. Link

-

Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Suzuki-Miyaura Mechanism). Link

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Standard text for Furan/Pyridine coupling constants). Link

-

Revesz, L., et al. (2004). Synthesis and SAR of novel 5-substituted furan-2-carboxamides as potent P2X7 antagonists. Bioorganic & Medicinal Chemistry Letters. (Provides NMR data for analogous 5-aryl-furan systems). Link

Sources

Spectroscopic data (NMR, IR, MS) of Methyl 5-(pyridin-3-yl)furan-2-carboxylate

This technical guide is structured to serve as a definitive reference for the characterization and synthesis of Methyl 5-(pyridin-3-yl)furan-2-carboxylate . It synthesizes predictive accuracy with established chemical principles, addressing the needs of medicinal chemists and structural biologists.

Compound Class: Heterocyclic Biaryl Ester Molecular Formula: C₁₁H₉NO₃ Molecular Weight: 203.19 g/mol

Executive Summary & Significance

Methyl 5-(pyridin-3-yl)furan-2-carboxylate represents a critical scaffold in medicinal chemistry, particularly in the development of PIM kinase inhibitors and DNA-binding agents. The conjugated furan-pyridine system serves as a rigid pharmacophore, while the methyl ester provides a versatile handle for further derivatization (e.g., hydrolysis to carboxylic acid for amide coupling).

This guide provides a self-validating protocol for its synthesis via Suzuki-Miyaura cross-coupling and details the spectroscopic signatures (NMR, IR, MS) required for structural confirmation.

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The most robust route to this compound is the palladium-catalyzed coupling of Methyl 5-bromofuroate with 3-Pyridylboronic acid . This method avoids the instability associated with furan-boronic acids.

Reaction Scheme

Reagents:

-

Methyl 5-bromofuroate (Electrophile)

-

3-Pyridylboronic acid (Nucleophile)

-

Pd(PPh₃)₄ (Catalyst, 5 mol%)

-

Na₂CO₃ (Base, 2.0 equiv)

-

DME/H₂O (Solvent system, 4:1)

Step-by-Step Methodology

-

Preparation: In a flame-dried Schlenk flask, dissolve Methyl 5-bromofuroate (1.0 equiv) and 3-Pyridylboronic acid (1.2 equiv) in degassed 1,2-dimethoxyethane (DME).

-

Activation: Add an aqueous solution of Na₂CO₃ (2.0 equiv, 2M). Sparge with argon for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling).

-

Catalysis: Add Pd(PPh₃)₄ (0.05 equiv) quickly under positive argon pressure.

-

Reflux: Heat the mixture to 85°C for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1); the product is UV-active and more polar than the bromo-furoate.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]

-

Purification: Flash column chromatography on silica gel. Elute with a gradient of Hexanes → 40% EtOAc/Hexanes.

Mechanistic Workflow (Graphviz)

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling utilized for synthesis. Note the critical role of the base in activating the boronic acid for transmetallation.

Spectroscopic Characterization Data

The following data represents the consensus spectroscopic signature for pure Methyl 5-(pyridin-3-yl)furan-2-carboxylate.

¹H NMR Data (400 MHz, CDCl₃)

The spectrum is characterized by the distinct coupling patterns of the 3-substituted pyridine ring and the AB system of the furan ring.

| Position | Shift (δ ppm) | Multiplicity | Integration | Coupling Constant ( | Assignment Logic |

| Py-2 | 9.05 | d (broad) | 1H | Most deshielded; adjacent to N, anisotropic effect of furan. | |

| Py-6 | 8.62 | dd | 1H | ||

| Py-4 | 8.15 | dt | 1H | Para to Nitrogen; shows coupling to H5 and H6. | |

| Py-5 | 7.39 | ddd | 1H | Most shielded pyridine proton; | |

| Fu-3 | 7.28 | d | 1H | ||

| Fu-4 | 6.85 | d | 1H | ||

| OMe | 3.94 | s | 3H | - | Methyl ester singlet; diagnostic baseline check. |

¹³C NMR Data (100 MHz, CDCl₃)

| Carbon Type | Shift (δ ppm) | Assignment |

| C=O | 159.1 | Ester Carbonyl |

| Fu-C5 | 156.2 | Furan quaternary (linked to Pyridine) |

| Fu-C2 | 144.5 | Furan quaternary (linked to Ester) |

| Py-C6 | 149.8 | Pyridine |

| Py-C2 | 146.5 | Pyridine |

| Py-C4 | 133.2 | Pyridine |

| Py-C3 | 126.1 | Pyridine quaternary (linkage point) |

| Py-C5 | 123.8 | Pyridine |

| Fu-C3 | 119.5 | Furan CH ( |

| Fu-C4 | 108.2 | Furan CH ( |

| OMe | 52.1 | Methyl ester carbon |

Mass Spectrometry (HRMS-ESI)

-

Ionization Mode: Positive ESI

-

Calculated Mass [M+H]⁺: 204.0661 (for C₁₁H₁₀NO₃⁺)

-

Observed Mass: 204.0664 ± 0.0005

-

Fragmentation Pattern:

-

m/z 204 → 173 (Loss of -OCH₃)

-

m/z 173 → 145 (Loss of -CO; Furan ring contraction/cleavage)

-

Infrared Spectroscopy (FT-IR)

-

1725 cm⁻¹: Strong C=O stretch (Ester).

-

1580, 1485 cm⁻¹: C=C / C=N aromatic skeletal stretches (Pyridine/Furan).

-

1290 cm⁻¹: C-O-C asymmetric stretch.

-

3050-3100 cm⁻¹: Weak C-H aromatic stretches.

Structural Elucidation Logic (Self-Validation)

To ensure the synthesized compound is correct, researchers should verify the following "Diagnostic Triad":

-

The Furan "AB" System: The two furan protons must appear as two clean doublets with a coupling constant (

) of ~3.5–3.6 Hz. If -

The Pyridine "Deshielding Gradient": Confirm the order of shifts: H2 (>9.0) > H6 (>8.6) > H4 (>8.1) > H5 (~7.4).[2][3] Any deviation suggests incorrect regiochemistry (e.g., 2-pyridyl or 4-pyridyl isomers).

-

Ester Integrity: The methyl singlet at ~3.9 ppm must integrate exactly to 3H relative to the aromatic protons. Loss of this signal indicates hydrolysis to the carboxylic acid.

Connectivity Diagram

Figure 2: Connectivity map highlighting the critical C-C bond formed during synthesis and the distinct magnetic environments of the three moieties.

References

-

Suzuki-Miyaura Coupling Protocols

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

-

Furan-Based Kinase Inhibitors

-

Pierre, F., et al. (2011). Discovery and SAR of 5-(3-pyridyl)furan-2-carboxamides as potent Pim-1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.

-

-

Spectroscopic Data of Furan Derivatives

-

General NMR Shifts for Heterocycles

-

Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

-

Sources

Methyl 5-(pyridin-3-yl)furan-2-carboxylate CAS number and synonyms

The following technical guide details the chemical identity, synthesis, and applications of Methyl 5-(pyridin-3-yl)furan-2-carboxylate.

Executive Summary

Methyl 5-(pyridin-3-yl)furan-2-carboxylate is a heteroaryl-substituted furan derivative widely utilized in medicinal chemistry as a scaffold for drug discovery.[1] Its structure combines a furan core with a pyridine ring, offering unique electronic properties and hydrogen-bonding capabilities essential for protein-ligand interactions.[1] This compound serves as a critical intermediate in the synthesis of kinase inhibitors, anti-infective agents, and other bioactive small molecules.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Nomenclature and Identification[1][6][10]

-

IUPAC Name: Methyl 5-(pyridin-3-yl)furan-2-carboxylate[1]

-

Common Synonyms: Methyl 5-(3-pyridyl)-2-furoate; 5-(3-Pyridyl)-2-furoic acid methyl ester[1]

-

CAS Number: While the specific methyl ester is often synthesized in situ or custom-ordered, its parent acid, 5-(pyridin-3-yl)furan-2-carboxylic acid , is registered under CAS 1394040-60-8 (often as the hydrochloride salt).[1] The key precursor, Methyl 5-bromofuran-2-carboxylate , has the CAS 2527-99-3 .[1][2]

-

Molecular Formula: C₁₁H₉NO₃[1]

-

Molecular Weight: 203.19 g/mol [1]

Physicochemical Data (Predicted)

| Property | Value | Note |

| LogP | ~1.8 – 2.3 | Moderate lipophilicity, suitable for drug-like scaffolds.[1] |

| Topological Polar Surface Area (TPSA) | ~55 Ų | Good membrane permeability predicted.[1] |

| H-Bond Donors | 0 | Lack of donors improves permeability.[1] |

| H-Bond Acceptors | 4 | Pyridine nitrogen and ester oxygens.[1][3] |

| Solubility | Soluble in DMSO, DCM, MeOH | Poor water solubility; requires organic co-solvents.[1] |

Synthetic Pathways[11][12]

The most robust and widely adopted method for synthesizing Methyl 5-(pyridin-3-yl)furan-2-carboxylate is the Suzuki-Miyaura Cross-Coupling Reaction .[1] This palladium-catalyzed reaction couples an organoboron species with an organic halide, offering high yields and functional group tolerance.[1][4]

Reaction Scheme

The synthesis typically involves the coupling of Methyl 5-bromofuran-2-carboxylate (electrophile) with 3-Pyridylboronic acid (nucleophile).[1]

Figure 1: Synthetic pathway for Methyl 5-(pyridin-3-yl)furan-2-carboxylate via Suzuki-Miyaura coupling.[1][5][4]

Detailed Experimental Protocol

Objective: Synthesis of Methyl 5-(pyridin-3-yl)furan-2-carboxylate on a 1.0 mmol scale.

Reagents:

-

3-Pyridylboronic acid (1.2 equiv, 148 mg)[1]

-

Pd(dppf)Cl₂[1][6][7] • DCM (0.05 equiv, 41 mg) – Catalyst of choice for heteroaryl couplings.[1]

-

Potassium Carbonate (K₂CO₃) (3.0 equiv, 414 mg)[1]

-

Solvent: 1,4-Dioxane / Water (4:1 ratio, 10 mL)[1]

Procedure:

-

Preparation: In a dry reaction vial equipped with a magnetic stir bar, combine the bromide, boronic acid, and Pd catalyst.

-

Inert Atmosphere: Purge the vial with nitrogen or argon for 5 minutes to remove oxygen (critical to prevent catalyst deactivation).[1]

-

Solvent Addition: Add the degassed Dioxane/Water mixture and the base (K₂CO₃).[1]

-

Reaction: Seal the vial and heat to 90°C for 4–12 hours. Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.[1][4]

-

Work-up:

-

Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate (0-50% EtOAc).

Mechanism of Action: The reaction proceeds through a catalytic cycle involving:

-

Oxidative Addition: Pd(0) inserts into the C-Br bond of the furan.[1]

-

Transmetallation: The pyridyl group is transferred from the boron to the palladium center, facilitated by the base.[1]

-

Reductive Elimination: The C-C bond forms, releasing the product and regenerating the Pd(0) catalyst.[1][4]

Medicinal Chemistry Applications

Scaffold Utility

The 5-aryl-furan-2-carboxylate motif is a "privileged structure" in drug discovery.[1] The furan ring acts as a rigid linker that orients the pyridine ring (a hydrogen bond acceptor) and the ester group (a hydrogen bond acceptor/potential warhead) in a specific geometry.[1]

-

Kinase Inhibition: The pyridine nitrogen can interact with the hinge region of kinases (e.g., ATP-binding pocket).[1]

-

Anti-Infectives: Analogous 5-phenyl-furan derivatives have shown potent activity against Mycobacterium tuberculosis by targeting iron acquisition pathways (e.g., MbtI inhibitors).[1]

-

Bioisosterism: The furan ring serves as a bioisostere for phenyl or thiophene rings, often improving solubility or metabolic stability profiles.[1]

Biological Pathway Interaction

Below is a conceptual diagram of how this scaffold might interact within a biological system, specifically targeting enzyme pockets.

Figure 2: Conceptual interaction map of the scaffold with a biological target.[1]

Handling and Safety Information

While specific toxicological data for this ester may be limited, handling should follow protocols for general furan and pyridine derivatives.[1]

-

Hazard Classification (GHS):

-

Storage: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere (Nitrogen/Argon) to prevent oxidation or hydrolysis.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Work within a fume hood.

References

-

Suzuki, A. (2011).[1] "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture)." Angewandte Chemie International Edition, 50(30), 6722–6737.[1] Link[1]

-

Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

-

PubChem. (n.d.).[1][5][8] "Methyl 5-bromofuran-2-carboxylate (CAS 2527-99-3)."[1][2] National Center for Biotechnology Information.[1] Accessed March 6, 2026. Link

-

ChemicalBook. (n.d.).[1] "5-(Pyridin-3-yl)furan-2-carboxylic acid (CAS 1394040-60-8)."[1][9] Accessed March 6, 2026. Link

-

BenchChem. (2025).[1][4] "Application Notes and Protocols for Suzuki Coupling Reactions Involving Phenyl 5-bromofuran-2-carboxylate." Accessed March 6, 2026. Link[1]

Sources

- 1. Methyl 5-formylfuran-2-carboxylate | C7H6O4 | CID 12283779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Buy Methyl furo[2,3-b]pyridine-2-carboxylate | 1027511-36-9 [smolecule.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Methyl 5-formylfuran-2-carboxylate | C7H6O4 | CID 12283779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-(3-羟基苯基)呋喃-2-羧酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 5-(Pyridin-3-yl)furan-2-carboxylic acid hydrochloride_1394040-60-8_해서 화공 [hairuichem.com]

Biological Activity of Furan-Pyridine Derivatives: A Comprehensive Technical Guide

Executive Summary

As a Senior Application Scientist in medicinal chemistry, I continually evaluate heterocyclic scaffolds for their tunable pharmacokinetics, target affinity, and structural versatility. The hybridization of furan (an electron-rich, oxygen-containing five-membered ring) with pyridine (an electron-deficient, nitrogen-containing six-membered ring) creates a highly privileged pharmacophore[1]. This structural motif offers unique electronic properties, excellent hydrogen-bonding capabilities, and favorable lipophilicity, making it exceptionally effective for binding to kinase ATP pockets and microbial receptors[2]. This whitepaper synthesizes the latest empirical data, mechanistic pathways, and field-proven protocols regarding the biological activity of furan-pyridine derivatives.

Anticancer Activity and Kinase Inhibition

The furan-pyridine scaffold has demonstrated profound cytotoxicity against various human cancer cell lines. The primary mechanism of action involves the competitive inhibition of key kinases, most notably Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR)[3][4]. By binding to the ATP-binding cleft of these kinases, these derivatives halt the cell cycle at the G1/S transition and induce caspase-dependent apoptosis[4].

Recent empirical evaluations of novel furopyridone derivatives demonstrated significant anti-tumor activity against3, with top candidates achieving IC50 values as low as 0.655 µg/mL[3]. Similarly, furopyridine and pyrazolopyridine hybrids have exhibited potent anti-proliferative effects against HCT-116, MCF-7, and HepG2 cell lines via targeted CDK2/Cyclin A2 inhibition[4].

Quantitative Data: Anticancer Efficacy

| Compound Scaffold | Target Cell Line | Target Kinase | IC50 / Activity Metric |

| Furopyridone (3e) | KYSE70 (Esophageal) | EGFR / MetAP2 | 0.655 µg/mL |

| Furopyridone (4c) | KYSE150 (Esophageal) | EGFR / MetAP2 | < 40 µg/mL |

| Pyrazolopyridine / Furopyridine | HCT-116 (Colon) | CDK2/Cyclin A2 | Potent Inhibition |

| Furan-Pyridine (AMJ3) | HCT-116 (Colon) | MDM2-p53 | 22.69 µg/mL |

Mechanistic Visualization

Fig 1. Mechanistic pathway of furan-pyridine derivatives in anticancer targeting.

Field-Proven Protocol: In Vitro Cytotoxicity & Kinase Inhibition Assay

To ensure a self-validating system, the following protocol leverages metabolic activity as a direct, quantifiable proxy for cell viability.

-

Cell Seeding & Synchronization: Seed target cells (e.g., KYSE70) at an optimized density of

cells/well in a 96-well plate. Causality: Proper density ensures cells remain in the logarithmic growth phase for the 72h assay duration, preventing contact inhibition artifacts. -

Compound Treatment: Administer serial dilutions of the furan-pyridine derivative in DMSO. Causality: The final DMSO concentration must be maintained below 0.1% (v/v). A vehicle-only control is mandatory to validate that observed cytotoxicity is strictly drug-induced.

-

MTT Addition: After 72 hours, add 20 µL of MTT solution (5 mg/mL). Causality: MTT is reduced to purple formazan exclusively by mitochondrial succinate dehydrogenase. This acts as an internal biological validation; only metabolically active, living cells produce the signal.

-

Solubilization & Readout: Dissolve formazan crystals in 150 µL of DMSO and measure absorbance at 570 nm. Causality: Background subtraction at 650 nm is critical to correct for cellular debris and optical imperfections in the microplate.

Antimicrobial and Antifungal Efficacy

Beyond oncology, the furan-pyridine scaffold is a potent antimicrobial agent. The emergence of multidrug-resistant (MDR) strains like Methicillin-Resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa necessitates novel mechanisms of action[2]. Furan-pyridine derivatives have been engineered to target the LasR receptor in P. aeruginosa, effectively 5 and preventing biofilm formation without exerting the bactericidal pressure that typically drives rapid genetic resistance[5].

Furthermore, hybrid furan-pyridine compounds exhibit remarkable antifungal activity against phytopathogenic and human fungal strains, including Aspergillus flavus and Candida albicans[6].

Quantitative Data: Antimicrobial Efficacy

| Compound Scaffold | Target Pathogen | Target Mechanism | MIC / Zone of Inhibition |

| Furan-Pyridine (3b) | MSSA / MRSA | Cell wall / Unknown | IZ = 23.3 mm |

| Furan-Pyridine (6b) | P. aeruginosa | LasR (Quorum Sensing) | MIC = 62.5 µg/mL |

| Hybrid Furan-Pyridine | C. albicans | Ergosterol pathway | Moderate to High |

Mechanistic Visualization

Fig 2. Workflow of antimicrobial evaluation and quorum sensing inhibition.

Field-Proven Protocol: Quorum Sensing Inhibition (LasR) Assay

To accurately evaluate anti-virulence properties without conflating them with standard bactericidal effects, this protocol utilizes a highly specific biosensor methodology.

-

Reporter Strain Preparation: Utilize a P. aeruginosa biosensor strain (e.g., PAO1-lasB-gfp). Causality: This isolates the LasR pathway, ensuring that any measured fluorescence directly correlates with QS activation rather than off-target effects.

-

Sub-MIC Treatment: Administer the furan-pyridine derivative at sub-inhibitory concentrations (e.g., 1/4 MIC). Causality: Testing below the MIC proves that the reduction in virulence factors is due to true QS quenching, not merely a reduction in bacterial population.

-

Incubation & Kinetic Monitoring: Simultaneously measure optical density (OD600 for growth) and GFP fluorescence (LasR activity) over a 24-hour period.

-

Data Normalization: Calculate the Relative Fluorescence Units per OD (RFU/OD600). Causality: Normalizing fluorescence to the bacterial growth curve provides a self-validating metric that mathematically accounts for any minor growth variations, ensuring the observed inhibition is purely functional.

Conclusion

The rational design of furan-pyridine derivatives represents a highly modular approach in modern medicinal chemistry. By fine-tuning the electronic push-pull dynamics between the furan and pyridine rings, researchers can selectively target specific kinase ATP pockets for oncology or exploit bacterial quorum-sensing receptors for next-generation antimicrobials. The integration of robust, self-validating assays ensures that the biological activity of these compounds translates reliably from in vitro screening to advanced preclinical models.

References

- Source: National Institutes of Health (PMC)

- Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity Source: MDPI URL

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design Source: Taylor & Francis Online URL

- Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR)

- Source: National Institutes of Health (PMC)

- Design, green synthesis, and quorum sensing quenching potential of novel 2-oxo-pyridines containing a thiophene/furan scaffold and targeting a Las R g...

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity [mdpi.com]

- 5. Design, green synthesis, and quorum sensing quenching potential of novel 2-oxo-pyridines containing a thiophene/furan scaffold and targeting a Las R g ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04230H [pubs.rsc.org]

- 6. New insides into chimeric and hybrid azines derivatives with antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 5-(pyridin-3-yl)furan-2-carboxylate: Pharmacophore Analysis & Therapeutic Potential

Topic: Potential Therapeutic Targets of Methyl 5-(pyridin-3-yl)furan-2-carboxylate Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary

Methyl 5-(pyridin-3-yl)furan-2-carboxylate represents a "privileged scaffold" in medicinal chemistry, combining a bi-aryl heterocyclic core with a masked carboxylate functionality. While often encountered as a synthetic intermediate, its structural architecture identifies it as a potent prodrug candidate for epigenetic modulation .

The compound functions primarily as a cell-permeable precursor to 5-(pyridin-3-yl)furan-2-carboxylic acid , a competitive inhibitor of Jumonji C (JmjC) domain-containing histone lysine demethylases (KDMs) . By mimicking the 2-oxoglutarate (2-OG) cofactor, the active metabolite chelates the catalytic Fe(II) center, blocking demethylation pathways critical in oncology and inflammation. Secondary activities include antimicrobial efficacy attributed to the furan-2-carboxylate core.[1]

This guide analyzes the compound’s mechanism of action (MOA), validates its primary targets, and provides rigorous experimental protocols for its application as a chemical probe.

Chemical Identity & Physicochemical Profile

| Property | Data | Relevance |

| IUPAC Name | Methyl 5-(pyridin-3-yl)furan-2-carboxylate | Official nomenclature |

| Molecular Formula | C₁₁H₉NO₃ | Stoichiometry |

| Molecular Weight | 203.20 g/mol | Fragment-like / Lead-like space |

| LogP (Predicted) | ~2.1 - 2.5 | High membrane permeability (Lipinski compliant) |

| TPSA | ~55 Ų | Good oral bioavailability profile |

| Role | Prodrug / Chemical Probe | Requires ester hydrolysis for primary activity |

Primary Therapeutic Target: Histone Lysine Demethylases (KDMs)

Mechanism of Action: The "Masked" Chelator

The therapeutic utility of Methyl 5-(pyridin-3-yl)furan-2-carboxylate hinges on its conversion to the free acid. The parent ester is lipophilic, allowing it to cross the cellular membrane via passive diffusion. Once intracellular, nonspecific esterases hydrolyze the methyl group, releasing the active 5-(pyridin-3-yl)furan-2-carboxylate anion.

The Binding Mode: The active anion targets the JmjC domain of KDM enzymes (specifically KDM4/JMJD2 and KDM5/JARID1 families). These enzymes normally utilize Fe(II) and 2-oxoglutarate (2-OG) to demethylate histones (e.g., H3K9me3, H3K4me3).

-

Chelation: The pyridine nitrogen and the carboxylate oxygen form a bidentate ligand complex with the active site Fe(II).

-

Competition: The inhibitor displaces 2-OG, preventing the formation of the ferryl (Fe(IV)=O) intermediate required for methyl group oxidation.

-

Result: Hypermethylation of histones is maintained, leading to transcriptional repression of target oncogenes (e.g., MYC targets in prostate and breast cancer).

Visualization: Prodrug Activation & KDM Inhibition Pathway

The following diagram illustrates the cellular uptake, bio-activation, and downstream epigenetic effects.

Caption: Figure 1. Mechanism of Action. The methyl ester acts as a cell-penetrant vehicle, hydrolyzing intracellularly to the active acid which chelates the Fe(II) center of KDM enzymes.

Secondary Therapeutic Targets

Antimicrobial Activity (Furan-2-carboxylate Core)

Furan-2-carboxylate derivatives exhibit intrinsic antimicrobial properties.[1][2] The bi-aryl system (pyridine-furan) mimics specific bacterial siderophores or interferes with ribonucleotide reductase.

-

Target: Bacterial DNA synthesis / Membrane integrity.

-

Spectrum: Gram-positive bacteria (S. aureus) and fungi (C. albicans).[3]

-

Note: While less potent than the KDM effect, this activity must be controlled for in cellular assays to avoid confounding cytotoxicity data.

P2X7 Receptor Antagonism

Bi-aryl amides and esters containing nitrogen heterocycles are established pharmacophores for P2X7 receptor antagonists.

-

Relevance: Anti-inflammatory applications (rheumatoid arthritis).

-

Mechanism: Allosteric modulation of the ATP-gated ion channel.

Experimental Protocols

Synthesis: Suzuki-Miyaura Cross-Coupling

To generate high-purity material for biological testing, a palladium-catalyzed coupling is the industry standard.

Reagents:

-

Methyl 5-bromofuran-2-carboxylate (1.0 eq)

-

Pyridin-3-ylboronic acid (1.2 eq)

-

Pd(PPh₃)₄ (5 mol%)

-

K₂CO₃ (2.0 eq)

-

Solvent: 1,4-Dioxane/Water (4:1)

Workflow:

-

Degas the solvent mixture with N₂ for 30 minutes.

-

Combine reagents in a sealed tube under inert atmosphere.

-

Heat to 90°C for 12 hours.

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Caption: Figure 2. Synthetic route via Suzuki-Miyaura coupling to access the target compound.

In Vitro KDM Demethylase Assay (AlphaScreen)

Note: This assay must use the hydrolyzed acid form of the compound, as the ester is inactive in cell-free systems.

Objective: Determine IC₅₀ against KDM4A.

-

Reaction Mix: Recombinant KDM4A (50 nM), Biotinylated-H3K9me3 peptide (substrate), Fe(II), Ascorbate, and 2-OG (at Kₘ).

-

Incubation: Add compound (serial dilution) and incubate for 30 min at RT.

-

Detection: Add AlphaScreen Acceptor beads (anti-product antibody) and Donor beads (Streptavidin).

-

Read: Measure signal decrease (inhibition of demethylation preserves the substrate, preventing product detection or using an antibody specific to the product H3K9me2/1). Correction: Standard assay uses anti-product antibody; inhibition = low signal.

Cellular Target Engagement (Western Blot)

Objective: Confirm prodrug conversion and nuclear activity.

-

Cell Line: HeLa or U2OS cells.

-

Treatment: Treat cells with Methyl 5-(pyridin-3-yl)furan-2-carboxylate (1–10 µM) for 24 hours.

-

Lysis: Extract histones using acid extraction protocol.

-

Blotting: Probe for H3K9me3 (mark of KDM4 inhibition).

-

Validation: An increase in H3K9me3 global levels compared to DMSO control confirms target engagement.

References

-

Rose, N. R., et al. (2011). "Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2,4-dicarboxylates." Organic & Biomolecular Chemistry. Link

-

Westaway, S. M., et al. (2016). "Cell Penetrant Inhibitors of the KDM4 and KDM5 Families of Histone Lysine Demethylases. 1. 3-Amino-4-pyridine Carboxylate Derivatives."[4] Journal of Medicinal Chemistry. Link

-

Nivrutti, G. P. (2024). "Furan: A Promising Scaffold for Biological Activity." International Journal of Advanced Biological and Biomedical Research. Link

-

BenchChem Technical Report. (2025). "The Rising Potential of Furan-2-Carboxylate Esters: A Technical Guide to Their Biological Activities." Link

Sources

Technical Guide: Mechanism of Action Prediction for Methyl 5-(pyridin-3-yl)furan-2-carboxylate

This guide provides an in-depth technical analysis and mechanism of action (MoA) prediction for Methyl 5-(pyridin-3-yl)furan-2-carboxylate . It is structured to assist researchers in validating this compound as a chemical probe or lead candidate in epigenetic and antimicrobial drug discovery.

Executive Summary

Methyl 5-(pyridin-3-yl)furan-2-carboxylate is a synthetic heteroaromatic ester belonging to the class of 5-aryl-furan-2-carboxylates . While often encountered as a synthetic intermediate, structural activity relationship (SAR) analysis identifies it as a privileged scaffold for inhibiting 2-oxoglutarate (2-OG) dependent dioxygenases .

The primary MoA prediction posits this compound as a prodrug mimetic of 2-oxoglutarate , targeting the FTO (Fat mass and obesity-associated) protein, an mRNA demethylase. Upon intracellular hydrolysis, the free acid form is predicted to chelate the active site Fe(II) of FTO, thereby inhibiting the demethylation of

Chemical Ontology & Pharmacophore Analysis

To predict the biological behavior, we must deconstruct the molecule into its functional pharmacophores.

| Pharmacophore | Structural Feature | Predicted Biological Function |

| Ring A | Pyridine-3-yl | Metal Chelation / H-Bonding: The nitrogen atom acts as a monodentate ligand for active site metals (Fe²⁺, Zn²⁺) or an H-bond acceptor for active site residues (e.g., Histidine). |

| Linker | Furan-2,5-diyl | Geometry & Stacking: Provides a rigid planar spacer (~4-5 Å) ensuring optimal distance between the pyridine and carboxylate. Facilitates |

| Tail | Methyl Ester | Cell Permeability (Prodrug): Masks the polar carboxylate, increasing lipophilicity (logP) for passive membrane diffusion. Intracellular esterases (e.g., CES1) hydrolyze this to the active carboxylic acid. |

Primary Mechanism Hypothesis: FTO Inhibition

The strongest predictive evidence links 5-substituted furan-2-carboxylates to the inhibition of the AlkB family of dioxygenases , specifically FTO.

The 2-OG Competitive Inhibition Model

FTO uses 2-oxoglutarate (2-OG) and

-

Entry: The methyl ester permeates the cell membrane.

-

Activation: Cytosolic carboxylesterases hydrolyze the methyl group, yielding 5-(pyridin-3-yl)furan-2-carboxylic acid .

-

Binding: The furan-carboxylate moiety mimics the 2-OG backbone. The carboxylate coordinates the Fe²⁺ in a bidentate fashion, while the pyridine ring extends into the substrate binding pocket, displacing the natural co-factor.

-

Result: FTO is locked in an inactive state;

levels on mRNA remain high, altering transcript stability and translation.

Pathway Visualization

The following diagram illustrates the predicted interference of the compound within the

Caption: Predicted pathway showing intracellular activation and competitive inhibition of FTO-mediated RNA demethylation.

Experimental Validation Framework

To transition from prediction to confirmed mechanism, the following experimental pipeline is recommended. This protocol emphasizes "self-validating" steps where negative controls are critical.

In Silico Validation (Molecular Docking)

Before wet-lab work, confirm the binding mode.

-

Software: AutoDock Vina or Schrödinger Glide.

-

Target PDB: 3LFM (Crystal structure of FTO with inhibitors).

-

Protocol:

-

Prepare the ligand: Convert the acid form (not the ester) to PDBQT format.

-

Define Grid Box: Center on the Fe²⁺ ion in the active site.

-

Success Metric: Binding affinity

kcal/mol and observation of bidentate coordination to the metal center.

-

In Vitro Enzymatic Assay (FTO Activity)

Quantify the

-

Method: Fluorescence Polarization (FP) or Homogeneous Time-Resolved Fluorescence (HTRF).

-

Reagents: Recombinant FTO, ssRNA probe with

, and anti- -

Step-by-Step:

-

Incubate recombinant FTO (10 nM) with varying concentrations of 5-(pyridin-3-yl)furan-2-carboxylic acid (0.1 nM – 100 µM) for 15 min.

-

Add

-labeled RNA substrate. Initiate reaction with 2-OG and Ascorbate. -

Stop reaction after 30 min. Add detection antibody.

-

Control: Use FB23-2 as a positive control inhibitor.

-

Cellular Target Engagement (CETSA)

Prove the compound enters the cell and binds FTO in a complex environment.

-

Method: Cellular Thermal Shift Assay (CETSA).

-

Protocol:

-

Treat AML cells (e.g., MOLM-13) with the Methyl ester (10 µM) for 2 hours.

-

Harvest cells, resuspend in PBS, and aliquot into PCR tubes.

-

Heat shock aliquots across a gradient (40°C – 70°C).

-

Lyse cells (freeze-thaw) and centrifuge to separate soluble fraction.

-

Analyze supernatant via Western Blot using anti-FTO antibodies.

-

Interpretation: A shift in the aggregation temperature (

) compared to DMSO control indicates direct physical binding to FTO.

-

Quantitative Data Summary (Predicted vs. Reference)

The following table benchmarks the predicted activity against known FTO inhibitors.

| Compound | Target | Mechanism | Predicted IC50 (Enzymatic) | Cellular Activity |

| Methyl 5-(pyridin-3-yl)furan-2-carboxylate | FTO | 2-OG Competitive | ~2 – 10 µM (as acid) | High Permeability |

| FB23-2 (Reference) | FTO | 2-OG Competitive | 2.6 µM | High |

| R-2HG (Natural) | FTO | Metabolic Inhibitor | >100 µM | Low |

| IOX3 (Reference) | FTO/ALKBH5 | 2-OG Competitive | <1 µM | Low Permeability |

Logic & Workflow Diagram

This flowchart guides the researcher through the decision-making process for validating this specific compound.

Caption: Decision tree for experimentally validating the mechanism of action.

References

-

Huang, Y., et al. (2015). "Small-Molecule Targeting of Oncogenic FTO Demethylase in Acute Myeloid Leukemia." Cancer Cell.

-

Toh, J.D., et al. (2015). "A chemical probe for the human N6-methyladenosine demethylase FTO." Chemical Science.

-

Harrison, G.A., et al. (2019). "Discovery of MbtI Inhibitors for Tuberculosis." Journal of Medicinal Chemistry.

-

Aik, W.S., et al. (2014). "Structural basis for inhibition of the fat mass and obesity associated protein (FTO)." Nucleic Acids Research.

-

BenchChem. (2025).[2][3][4][5] "Biological Activity of 5-Methylfuran Derivatives." BenchChem Technical Guides.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Development of 3-arylaminothiophenic-2-carboxylic acid derivatives as new FTO inhibitors showing potent antileukemia activities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Furan Frontier: Advanced Methodologies for the Discovery and Isolation of Novel Furan-Based Therapeutics

The Strategic Imperative of Furan Scaffolds in Drug Discovery

The furan nucleus—a five-membered, oxygen-containing aromatic heterocycle—is a highly privileged scaffold in medicinal chemistry. Its unique electronic distribution allows it to act as a versatile bioisostere for benzene, pyrrole, or thiophene rings, often resulting in enhanced metabolic stability, improved aqueous solubility, and superior receptor binding affinity [[1]]().

Historically, the discovery of furan-containing natural products has yielded critical therapeutics and signaling molecules, ranging from the anticancer polyketide plakorsin D to methylenomycin furans (MMFs) isolated from Streptomyces coelicolor2. Furthermore, recent synthetic efforts have hybridized furan with sulfonamides to produce highly potent α-glucosidase inhibitors, outperforming standard clinical drugs like acarbose 3.

However, isolating novel furan compounds from complex biological matrices is notoriously difficult. Natural furans are often produced at extremely low titers (e.g., picomolar concentrations) and are easily masked by abundant primary metabolites 2. This technical guide outlines field-proven, causality-driven methodologies for the targeted discovery, isolation, and validation of novel furan derivatives.

Chemoselective Discovery: The Diels-Alder Trapping Strategy

The Causality Behind the Method: Untargeted LC-MS screening of cell supernatants often fails to identify trace furan natural products due to ion suppression and matrix complexity. To solve this, we exploit the inherent chemical reactivity of the furan ring. Furans are electron-rich dienes that readily undergo [4+2] Diels-Alder cycloadditions with electron-deficient dienophiles. By introducing a maleimide-based molecular probe into the crude extract, we can covalently "tag" furan-containing molecules 2. This predictable reaction induces a specific mass shift and alters the chromatographic retention time, effectively separating the furan adducts from the background noise.

Caption: Workflow for the chemoselective discovery of furan natural products using Diels-Alder probes.

Protocol 1: Self-Validating Chemoselective Furan Trapping

This protocol is designed as a self-validating system to prevent false positives from non-specific probe binding.

-

Matrix Preparation: Centrifuge the microbial culture or homogenized plant extract at 10,000 x g for 15 minutes. Filter the supernatant through a 0.22 μm PTFE membrane.

-

System Validation (Internal Control): Spike a 1 mL aliquot of the supernatant with 1 µM of a known furan standard (e.g., flufuran). This serves as the positive control to verify probe reactivity in the specific matrix.

-

Probe Incubation: Add the maleimide probe (100 µM final concentration) to the biological matrix. Incubate at 37°C for 4 hours under gentle agitation. Causality: Mild heating accelerates the cycloaddition without degrading labile secondary metabolites.

-

Negative Control Generation: Run a parallel 1 mL sample with the biological matrix but without the probe (Vehicle Control) to establish the baseline mass chromatogram.

-

LC-MS/MS Analysis: Inject 5 µL of the samples onto a C18 column. Utilize differential analysis software to subtract the Vehicle Control spectra from the Probe spectra. Isolate peaks exhibiting the exact mass shift corresponding to the maleimide probe.

Chromatographic Isolation of Furan Derivatives

Once a furan target is identified, scale-up extraction and purification are required. For plant-derived furans, such as the novel antibacterial derivatives recently isolated from Chrysanthemum indicum4, crude extraction must be followed by rigorous Solid-Phase Extraction (SPE) prior to HPLC.

The Causality Behind the Method: Direct injection of crude extracts into an HPLC system leads to column fouling and co-elution of highly polar sugars or non-polar lipids. SPE acts as a critical orthogonal purification step. By selecting a C18 SPE cartridge, polar interferences are washed away with water, while the moderately polar furan derivatives are eluted cleanly with optimized organic gradients 5.

Protocol 2: SPE-HPLC/DAD Isolation Workflow

-

SPE Conditioning: Condition a 500 mg C18 SPE cartridge with 5 mL of HPLC-grade methanol, followed by 5 mL of ultra-pure water. Crucial Step: Do not let the sorbent dry out, as this collapses the alkyl chains and ruins retention capacity.

-

Sample Loading: Load 2 mL of the crude aqueous extract onto the cartridge at a flow rate of 1 mL/min.

-

Interference Wash: Wash the cartridge with 5 mL of 5% methanol in water. Causality: This specific concentration is strong enough to elute highly polar matrix components (salts, sugars) but weak enough to retain the furan derivatives.

-

Target Elution: Elute the furan fraction using 5 mL of 80% methanol. Collect the eluate and evaporate to dryness under a gentle stream of nitrogen.

-

HPLC-DAD Purification: Reconstitute the dried fraction in 200 µL of mobile phase. Inject onto a semi-preparative C18 HPLC column. Monitor via Diode Array Detector (DAD) at the furan-specific maximum absorption wavelength (typically 250-280 nm).

-

Validation: Run a calibration curve using standard furan derivatives (e.g., 2-furoic acid) to ensure the absolute recovery of the SPE method exceeds the acceptable >80% threshold [[5]]().

Quantitative Data and Bioactivity Profiles

The structural elucidation of isolated furans relies on 1D and 2D NMR (HMBC, HMQC) to map the substitution patterns on the furan ring 2. Once elucidated, these compounds demonstrate remarkable pharmacological diversity.

Table 1: Prominent Discovered and Synthesized Furan Derivatives

| Compound Name / Designation | Source / Origin | Structural Class | Primary Bioactivity / Mechanism | Efficacy Metric |

| MMF-1 | Natural (Streptomyces coelicolor) | 2,3,4-trisubstituted furan | Signaling hormone / Gene regulation | Active at picomolar conc. |

| Compound 1 | Natural (Chrysanthemum indicum) | Furan derivative | Antibacterial (Anti-Vibrio spp.) | Broad-spectrum biocide |

| Compound 4i | Synthetic Library | Furan-sulfonamide | α-Glucosidase Inhibitor (Antidiabetic) | IC50 = 2.03 ± 0.05 μM |

| BNC105 | Synthetic Library | Benzo[b]furan | Antiproliferative / Anticancer | High selectivity |

Data synthesized from recent literature on furan isolation and drug discovery 2, 1, 4, 3.

Mechanistic Validation: Furan Derivatives in Action

To understand why furan derivatives are so highly prized, we must look at their mechanism of action at the enzymatic level. Recent computer-aided drug design (CADD) and molecular dynamics simulations have shown that hybridizing furan with sulfonamide groups creates molecules capable of deep active-site penetration 3.

The furan oxygen acts as a potent hydrogen bond acceptor, while the aromatic ring engages in π-π stacking and hydrophobic interactions with key amino acid residues in target enzymes like α-glucosidase.

Caption: Mechanistic pathway of α-glucosidase inhibition by rationally designed furan-sulfonamide derivatives.

By adhering to these rigorous discovery, isolation, and validation frameworks, researchers can continue to unlock the vast therapeutic potential hidden within the furan structural class.

References

- "A Diels–Alder probe for discovery of natural products containing furan moieties", National Institutes of Health (NIH).

- "Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022", National Institutes of Health (NIH).

- "Antibacterial furan derivatives from the flowers of Chrysanthemum indicum L.", North Carolina State University (NCSU).

- "Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors", American Chemical Society (ACS).

- "An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography-Diode array detector", ResearchGate.

Sources

- 1. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Diels–Alder probe for discovery of natural products containing furan moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Antibacterial furan derivatives from the flowers of Chrysanthemum indicum L. :: BioResources [bioresources.cnr.ncsu.edu]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Synthesis of Methyl 5-(pyridin-3-yl)furan-2-carboxylate via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Strategic Rationale & Introduction

The fusion of furan and pyridine pharmacophores is a highly sought-after structural motif in modern drug discovery, frequently appearing in kinase inhibitors, anticonvulsants, and anti-infective agents[1]. The synthesis of Methyl 5-(pyridin-3-yl)furan-2-carboxylate represents a critical carbon-carbon bond formation challenge due to the potential for heteroatom coordination to the transition metal catalyst. The palladium-catalyzed Suzuki-Miyaura cross-coupling remains the most robust methodology for this transformation, leveraging the mild reactivity of boronic acids, high functional group tolerance, and commercial availability of starting materials[2].

Mechanistic Insights & Causality of Reaction Parameters

As a self-validating synthetic system, every reagent in this protocol serves a specific mechanistic purpose. The catalytic cycle proceeds via three fundamental steps, each dictated by the experimental conditions:

-

Oxidative Addition : The Pd(0) active species inserts into the C-Br bond of methyl 5-bromofuran-2-carboxylate. The electron-withdrawing methyl ester activates the furan ring, reducing the electron density of the C-Br bond and thermodynamically favoring this insertion[3].

-

Transmetalation : Pyridin-3-ylboronic acid is activated by an aqueous base (e.g., K₂CO₃) to form a nucleophilic boronate complex. This step is highly dependent on the biphasic solvent system (1,4-Dioxane/H₂O); water is strictly required to dissolve the inorganic base and facilitate the formation of the reactive "ate" complex[4].

-

Reductive Elimination : The diorganopalladium(II) complex eliminates the coupled product and regenerates the Pd(0) catalyst. The use of a bidentate ligand like dppf (in Pd(dppf)Cl₂) enforces a cis-geometry at the metal center, dramatically accelerating this final step and suppressing off-target side reactions compared to monodentate ligands like PPh₃[5].

Quantitative Data & Reaction Optimization

The following table summarizes the optimization landscape for coupling heteroaryl bromides with pyridylboronic acids, demonstrating the causality behind the chosen protocol[6].

| Entry | Catalyst (5 mol%) | Base (2.0 eq) | Solvent System | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 65 |

| 2 | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 72 |

| 3 | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 6 | 88 |

| 4 | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF/H₂O | 100 | 4 | 85 |

Note: Entry 3 represents the optimal balance of yield, reaction time, and reagent cost, and forms the basis of the protocol below.

Experimental Protocol: Self-Validating Workflow

Scale: 10.0 mmol. This protocol utilizes standard Schlenk techniques to ensure reproducibility.

Materials & Reagents:

-

Methyl 5-bromofuran-2-carboxylate (10.0 mmol, 2.05 g)

-

Pyridin-3-ylboronic acid (12.0 mmol, 1.47 g, 1.2 equiv)[7]

-

Pd(dppf)Cl₂·CH₂Cl₂ (0.50 mmol, 408 mg, 5 mol%)

-

Potassium carbonate (K₂CO₃) (20.0 mmol, 2.76 g, 2.0 equiv)

-

1,4-Dioxane (Degassed, 40 mL)

-

Deionized Water (Degassed, 10 mL)

Step-by-Step Methodology:

-

Preparation of the Reaction Matrix : To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add methyl 5-bromofuran-2-carboxylate, pyridin-3-ylboronic acid, and K₂CO₃.

-

Causality: Solid reagents are added first to allow for simultaneous purging, minimizing oxygen exposure which can prematurely oxidize the Pd catalyst into inactive Pd black.

-

-

Inert Atmosphere Establishment : Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with Argon. Repeat this cycle three times.

-

Solvent Addition & Degassing : Inject 1,4-Dioxane (40 mL) and Water (10 mL) via syringe. Sparge the biphasic mixture with Argon for 15 minutes.

-

Causality: Dissolved oxygen is the primary cause of homocoupling side-reactions (e.g., forming bipyridine derivatives) and catalyst deactivation. Sparging ensures a strictly anaerobic environment.

-

-

Catalyst Introduction : Briefly remove the septum under a positive flow of Argon and add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst. Reseal and purge with Argon for an additional 2 minutes.

-

Thermal Activation : Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 6 hours.

-

Validation Check: The reaction mixture should transition from a reddish-brown suspension to a dark, homogenous mixture. Monitor progress via TLC (Hexanes/EtOAc 2:1, UV active) or LC-MS until the starting bromide is completely consumed.

-

-

Quench and Workup : Cool the reaction to room temperature. Dilute with Ethyl Acetate (50 mL) and Water (50 mL). Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (3 x 30 mL).

-

Purification : Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Gradient: 10% to 40% EtOAc in Hexanes) to afford the pure product.

Expected Analytical Characterization

-

Appearance : Off-white to pale yellow solid.

-

¹H NMR (400 MHz, CDCl₃) : δ 8.95 (dd, J = 2.4, 0.8 Hz, 1H, Py-H2), 8.58 (dd, J = 4.8, 1.6 Hz, 1H, Py-H6), 8.05 (dt, J = 8.0, 2.0 Hz, 1H, Py-H4), 7.35 (ddd, J = 8.0, 4.8, 0.8 Hz, 1H, Py-H5), 7.25 (d, J = 3.6 Hz, 1H, Furan-H3), 6.80 (d, J = 3.6 Hz, 1H, Furan-H4), 3.92 (s, 3H, -OCH₃).

-

LC-MS (ESI) : m/z calculated for C₁₁H₁₀NO₃ [M+H]⁺ 204.07, found 204.1.

Mechanistic Visualization

Catalytic cycle of the Suzuki-Miyaura cross-coupling for furan-pyridine synthesis.

References

-

Synthesis and Pd(0)-Catalyzed Arylation of Naphthalen-2-yl 5-Bromofuran-2-Carboxylate Derivatives: Anticonvulsant Evaluation via In Vivo and In Silico Studies PubMed / Chem Biodivers URL: [Link][1]

-

Facile Synthesis of 4-(Methoxycarbonyl)phenyl 5-Arylfuran-2-Carboxylates via Readily Available Pd Catalyst MDPI URL:[Link][6]

-

Suzuki Cross Coupling of 4-Bromobenzyl-(1H) TU Wien URL: [Link][4]

-

Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents MDPI URL: [Link][3]

-

Mono or double Pd-catalyzed C–H bond functionalization for the annulative π-extension of 1,8-dibromonaphthalene Beilstein Journals URL:[Link][5]

-

Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities PMC / NIH URL: [Link][7]

Sources

- 1. Synthesis and Pd(0)-Catalyzed Arylation of Naphthalen-2-yl 5-Bromofuran-2-Carboxylate Derivatives: Anticonvulsant Evaluation via In Vivo and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. repositum.tuwien.at [repositum.tuwien.at]

- 5. BJOC - Mono or double Pd-catalyzed C–H bond functionalization for the annulative π-extension of 1,8-dibromonaphthalene: a one pot access to fluoranthene derivatives [beilstein-journals.org]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Advanced Synthetic Routes to 5-Aryl-furan-2-carboxylic Acid Esters

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Experimental Protocols

Executive Summary & Pharmacological Relevance

The 5-aryl-furan-2-carboxylate scaffold is a privileged pharmacophore in modern drug discovery. It serves as the structural core for numerous biologically active molecules, including protein tyrosine kinase (PTK) inhibitors, phosphodiesterase 4 (PDE4) inhibitors for asthma and COPD, and peripherally acting muscle relaxants[1].

Synthesizing this motif efficiently requires overcoming the inherent reactivity challenges of the furan ring, such as its propensity for polymerization and oxidative degradation. This application note details two highly robust, field-proven methodologies for constructing 5-aryl-furan-2-carboxylic acid esters: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling and Direct C–H Arylation .

Mechanistic Overview & Synthetic Logic

To achieve high regioselectivity and yield, the choice of synthetic route depends heavily on the availability of starting materials and the desired atom economy.

Figure 1: Divergent synthetic pathways to 5-aryl-furan-2-carboxylates via Suzuki-Miyaura cross-coupling and direct C-H arylation.

Route A: Suzuki-Miyaura Cross-Coupling

This classical approach utilizes a pre-functionalized 5-bromo-furan-2-carboxylate and an arylboronic acid[2].

-

Causality of Design: The ester group at the C2 position serves a dual purpose. First, it acts as an electron-withdrawing group that slightly deactivates the furan ring, preventing unwanted electrophilic oligomerization[3]. Second, it avoids the risk of protodecarboxylation that can occur if a free furan-2-carboxylic acid is subjected to elevated temperatures in the presence of transition metals. The C5-Br bond is highly activated toward oxidative addition by Pd(0) catalysts[1].

Route B: Direct C–H Arylation

Direct C–H functionalization is a modern, atom-economical alternative that couples an unactivated furan-2-carboxylate directly with an aryl halide, bypassing the need for stoichiometric organometallic reagents[4].

-

Causality of Design: The ester at C2 acts as a steric and electronic blocking group, directing the palladium catalyst exclusively to the C5 position[3][4]. The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. The inclusion of a carboxylate base (like KOAc or pivalate) is non-negotiable; the acetate anion acts as an intramolecular proton shuttle that significantly lowers the activation energy required to cleave the C5–H bond[5][6].

Figure 2: Proposed Concerted Metalation-Deprotonation (CMD) catalytic cycle for the direct C-H arylation of furan-2-carboxylates.

Quantitative Data Summary

The following tables summarize optimized parameters derived from established literature for both synthetic strategies, allowing for rapid condition screening.

Table 1: Optimization of Suzuki-Miyaura Coupling (Route A) [2][7]

| Catalyst (mol%) | Base (Equiv) | Solvent System | Temp (°C) | Time (h) | Avg. Yield (%) |

|---|---|---|---|---|---|

| Pd(PPh3)4 (5-7%) | K3PO4 (2.0) | 1,4-Dioxane / H2O (4:1) | 80 - 90 | 4 - 6 | 85 - 92 |

| Pd(dppf)Cl2 (5%) | K2CO3 (2.5) | Toluene / EtOH / H2O | 90 | 6 - 8 | 78 - 85 |

| Pd(OAc)2 (2%) + SPhos | Cs2CO3 (2.0) | DMF / H2O (9:1) | 100 | 2 - 4 | 88 - 95 |

Note: The biphasic 1,4-dioxane/water system is highly recommended. Water facilitates the formation of a reactive palladium-hydroxo complex, which accelerates the transmetalation of the arylboronic acid[7][8].

Table 2: Optimization of Direct C–H Arylation (Route B) [4]

| Catalyst (mol%) | Ligand | Base (Equiv) | Solvent | Temp (°C) | Avg. Yield (%) |

|---|---|---|---|---|---|

| Pd(OAc)2 (5%) | None | KOAc (2.0) | DMAc | 120 - 150 | 70 - 82 |

| Pd(OAc)2 (2%) | PCy3 (4%) | K2CO3 (2.0) | Toluene | 110 | 75 - 88 |

| PdCl2 (5%) | None | KOAc (2.0) | NMP | 140 | 65 - 75 |

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints allow the chemist to verify reaction progress and troubleshoot in real-time.

Protocol A: Synthesis via Suzuki-Miyaura Cross-Coupling[2][7]

This protocol utilizes a standard Schlenk tube technique to prevent catalyst oxidation.

Reagents:

-

Methyl 5-bromofuran-2-carboxylate (1.0 equiv, 1.0 mmol)

-

Arylboronic acid (1.2 equiv, 1.2 mmol)

-

Pd(PPh3)4 (0.05 equiv, 5 mol%)

-

K3PO4 (2.0 equiv, 2.0 mmol)

-

1,4-Dioxane (degassed, 4.0 mL)

-

Deionized Water (degassed, 1.0 mL)

Step-by-Step Methodology:

-

Preparation: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add Methyl 5-bromofuran-2-carboxylate, the arylboronic acid, K3PO4, and Pd(PPh3)4.

-

Atmosphere Exchange: Seal the tube with a septum. Evacuate the vessel and backfill with ultra-high purity Argon. Repeat this cycle three times. Causality: Pd(PPh3)4 is highly sensitive to oxygen; failure to rigorously deoxygenate will result in catalyst degradation (visible as palladium black precipitation).

-

Solvent Addition: Syringe in the degassed 1,4-dioxane followed by the degassed water.

-

Reaction: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the biphasic mixture in a pre-heated oil bath at 85 °C with vigorous stirring (1000 rpm) for 4 hours.

-

Self-Validation (TLC Check): After 4 hours, cool the reaction slightly, halt stirring to allow phase separation, and sample the organic (top) layer. Run a TLC (Hexanes/EtOAc 4:1). The starting bromide (Rf ~ 0.6) should be consumed, replaced by a lower-Rf fluorescent product spot. Troubleshooting: If unreacted bromide remains, spike the reaction with an additional 2 mol% Pd(PPh3)4 and continue heating.

-

Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and Water (10 mL). Separate the layers. Extract the aqueous layer with EtOAc (2 × 10 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, gradient elution 0-20% EtOAc in Hexanes) to afford the pure 5-aryl-furan-2-carboxylate.

Protocol B: Synthesis via Direct C–H Arylation[4]

This protocol leverages ligand-free conditions, relying on a highly polar solvent (DMAc) to stabilize the palladium intermediates.

Reagents:

-

Methyl furan-2-carboxylate (2.0 equiv, 2.0 mmol) Used in excess to drive conversion of the halide.

-

Aryl bromide (1.0 equiv, 1.0 mmol)

-

Pd(OAc)2 (0.05 equiv, 5 mol%)

-

KOAc (2.0 equiv, 2.0 mmol)

-

N,N-Dimethylacetamide (DMAc) (anhydrous, 3.0 mL)

Step-by-Step Methodology:

-

Preparation: In a flame-dried 10 mL pressure vial, combine the Aryl bromide, Pd(OAc)2, and anhydrous KOAc.

-

Atmosphere Exchange: Purge the vial with Argon for 5 minutes.

-

Reagent Addition: Add Methyl furan-2-carboxylate and anhydrous DMAc via syringe. Causality: DMAc must be strictly anhydrous. Trace water at 150 °C will cause hydrolysis of the ester blocking group, leading to decarboxylation and complex product mixtures.

-

Reaction: Seal the pressure vial tightly. Heat the mixture in an oil bath at 150 °C for 16 hours. The solution will typically turn dark brown/black as the reaction progresses.

-

Self-Validation (LC-MS/GC-MS Check): Due to the high boiling point of DMAc, TLC can be challenging. Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, filter through a syringe filter, and analyze via LC-MS or GC-MS to confirm the disappearance of the aryl bromide mass and the appearance of the coupled product mass.

-

Workup: Cool the vial to room temperature. Dilute the mixture with Diethyl Ether (20 mL) and wash sequentially with Water (3 × 15 mL) to remove the DMAc and KOAc salts.

-

Purification: Wash the organic layer with brine, dry over MgSO4, and concentrate under reduced pressure. Purify the crude product via flash chromatography (Silica gel, 5-15% EtOAc in Hexanes).

References

- BenchChem.

- BenchChem.

- Doucet, H. et al. "Methyl 2-Furoate: An Alternative Reagent to Furan for Palladium-Catalysed Direct Arylation." European Journal of Organic Chemistry, Sichuan University College of Chemistry,

- MDPI. "Facile Synthesis of 4-(Methoxycarbonyl)

- ResearchGate. "Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation.

- ACS Central Science. "C–H Activation: Toward Sustainability and Applications.

- OMCOS18. "C-H arylation mechanisms and regioselectivity." Barcelo Congresos,

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Chen, Hua -College of Chemistry [chem.scu.edu.cn]

- 5. pubs.acs.org [pubs.acs.org]

- 6. barcelocongresos.com.es [barcelocongresos.com.es]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

The Synthetic Alchemist's Guide to Furan-Pyridine Scaffolds via Palladium-Catalyzed Cross-Coupling